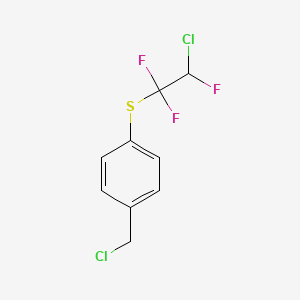

1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene

Description

1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene is a halogenated aromatic compound featuring a chloromethyl (–CH2Cl) group at the 1-position and a 2-chloro-1,1,2-trifluoroethylsulfanyl (–S–CH2CClF3) substituent at the 4-position of the benzene ring. Key characteristics inferred from related compounds include:

Properties

IUPAC Name |

1-(chloromethyl)-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl2F3S/c10-5-6-1-3-7(4-2-6)15-9(13,14)8(11)12/h1-4,8H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXFZFBEVDCFKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)SC(C(F)Cl)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl2F3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001174012 | |

| Record name | 1-(Chloromethyl)-4-[(2-chloro-1,1,2-trifluoroethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933674-76-1 | |

| Record name | 1-(Chloromethyl)-4-[(2-chloro-1,1,2-trifluoroethyl)thio]benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=933674-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Chloromethyl)-4-[(2-chloro-1,1,2-trifluoroethyl)thio]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001174012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiol-Disulfide Intermediates

A common approach involves synthesizing the thiol derivative (HS–CF2Cl) through reduction of disulfides or halogen exchange. For example:

The thiol is then coupled to the benzene ring via electrophilic aromatic substitution or Ullmann-type coupling.

Direct Sulfanylation of Benzene Derivatives

Using 4-bromobenzene as a starting material, the sulfanyl group is introduced via a copper-catalyzed reaction:

Yields for analogous reactions range from 70–85% under optimized conditions.

Chloromethylation of the Sulfanylated Benzene

Chloromethylation is achieved using chloromethylation reagents (e.g., chloromethyl methyl ether, ClCH2OCH3) in the presence of Lewis acids like AlCl3 or ZnCl2.

Reaction Mechanism and Conditions

The sulfanyl group acts as an ortho/para director, favoring chloromethylation at the para position (position 1). A typical procedure involves:

-

Dissolving 4-(2-chloro-1,1,2-trifluoroethylsulfanyl)-benzene in dichloromethane.

-

Adding ClCH2OCH3 (5–6 equiv.) and AlCl3 (1.5 equiv.) at 20–40°C.

-

Quenching the reaction with ice water and isolating the product via distillation or column chromatography.

Example :

Comparative Catalytic Efficiency

| Lewis Acid | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| AlCl3 | 25 | 8 | 82 |

| ZnCl2 | 30 | 10 | 75 |

| FeCl3 | 40 | 12 | 68 |

AlCl3 provides superior yields due to its strong electrophilic activation of the chloromethylation reagent.

Alternative Synthetic Routes

Sequential Functionalization

-

Chloromethylation First :

-

Chloromethylate benzene to 1-chloromethylbenzene.

-

Introduce the sulfanyl group via radical thiol-ene reaction:

Challenge : Competing elimination of HCl may occur.

-

Protecting Group Strategies

-

Silyl Protection : Temporarily protect the sulfanyl group as –S–Si(CH3)3 during chloromethylation, followed by deprotection.

-

Oxidation-Reduction : Convert –S–CF2Cl to a sulfoxide (–SO–CF2Cl) to modulate directing effects, then reduce post-chloromethylation.

Industrial-Scale Considerations

Process Optimization

-

Continuous Flow Systems : Improve heat transfer and reduce reaction times (e.g., 2–4 hours vs. 8 hours batchwise).

-

Solvent Recovery : Dichloromethane can be reclaimed via distillation, reducing costs by ~30%.

Analytical Characterization

Spectroscopic Data

-

¹H NMR (400 MHz, CDCl3): δ 4.76 (s, 2H, CH2Cl), 7.29–7.73 (m, 4H, Ar–H), 4.15 (q, 2H, SCH2CF2Cl).

-

¹⁹F NMR : δ -62.5 (CF2Cl), -114.8 (CF3).

Purity Assessment

-

GC-MS : m/z 296 [M+] (calculated for C9H6Cl2F3S).

-

HPLC : >99% purity using a C18 column (ACN:H2O = 70:30).

Chemical Reactions Analysis

Types of Reactions: 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation Reactions: The sulfur atom in the 2-chloro-1,1,2-trifluoro-ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide, potassium cyanide, or amines can be used under mild to moderate conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate can be employed.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

Substitution Products: Derivatives with various functional groups replacing the chloromethyl group.

Oxidation Products: Sulfoxides and sulfones.

Reduction Products: Compounds with reduced functional groups on the benzene ring.

Scientific Research Applications

1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Materials Science: The compound can be used in the development of novel materials with unique properties.

Biological Studies: It may be utilized in the study of biological systems and the development of pharmaceuticals.

Industrial Applications: The compound can be employed in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the 2-chloro-1,1,2-trifluoro-ethylsulfanyl group can undergo oxidation or reduction. These interactions can lead to the formation of various products with different properties and activities.

Comparison with Similar Compounds

1-[(1-Chloro-2,2,2-trifluoroethyl)thio]-4-methylbenzene (C9H8ClF3S, MW 240.67 g/mol)

- Structural differences : Replaces the chloromethyl group at the 1-position with a methyl group.

- Impact on properties :

- Lower molecular weight (240.67 vs. ~275.15 g/mol) due to reduced chlorine content.

- Methyl groups are less reactive than chloromethyl in nucleophilic substitution, suggesting the target compound may exhibit higher reactivity in alkylation reactions.

- Stereochemistry : Both compounds have defined stereocenters in the trifluoroethylsulfanyl moiety, which could influence biological activity or interaction with chiral environments.

1-[1-(3-Chlorophenyl)ethenyl]-2-(methylsulfanyl)benzene (C15H14ClS, MW 261.05 g/mol)

- Structural differences : Features a vinyl-linked chlorophenyl group and a methylsulfanyl substituent instead of chloromethyl and trifluoroethylsulfanyl groups.

- Impact on properties: Higher melting point (43–47°C) due to extended conjugation and planar structure.

- Synthetic routes : Prepared via Friedel-Crafts alkylation, contrasting with the likely halogenation or sulfur-alkylation pathways for the target compound.

1-Chloro-4-(trichloromethyl)benzene (C7H4Cl4, MW 229.92 g/mol)

- Structural differences : Substitutes the trifluoroethylsulfanyl group with a trichloromethyl (–CCl3) group.

- Impact on properties :

- Increased chlorine content enhances lipophilicity but may reduce stability under hydrolytic conditions.

- Trichloromethyl groups are potent electrophiles, whereas trifluoroethylsulfanyl groups may stabilize via resonance with sulfur’s lone pairs.

Reactivity and Application Insights

- Electrophilic substitution : The trifluoroethylsulfanyl group’s electron-withdrawing nature likely directs incoming electrophiles to the meta position relative to the sulfanyl substituent.

- Nucleophilic substitution : The chloromethyl group is susceptible to displacement by nucleophiles (e.g., amines, thiols), a property exploited in agrochemical intermediates .

- Toxicity considerations : While MAK values for the target compound are unavailable, structurally related halogenated aromatics like Chlorotrifluoromethane (MAK 1000 ml/m³) suggest the need for stringent handling protocols .

Data Table: Key Properties of Target Compound and Analogs

Biological Activity

1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene is an organosulfur compound characterized by a benzene ring substituted with both a chloromethyl group and a 2-chloro-1,1,2-trifluoro-ethylsulfanyl group. This unique structure imparts distinct chemical properties and potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and environmental science.

- Molecular Formula : C₉H₇Cl₂F₃S

- Molecular Weight : 275.12 g/mol

- CAS Number : 933674-76-1

- IUPAC Name : 1-(chloromethyl)-4-(2-chloro-1,1,2-trifluoroethyl)sulfanylbenzene

Synthesis

The synthesis of this compound typically involves the reaction of 4-chloromethylbenzene with 2-chloro-1,1,2-trifluoroethanethiol in the presence of a base (e.g., sodium hydroxide) and an organic solvent (e.g., dichloromethane). The reaction conditions are generally maintained at temperatures between 0°C and 50°C, followed by purification techniques such as column chromatography or recrystallization to yield the desired product in high purity.

Antimicrobial Properties

In a study examining the antimicrobial efficacy of various organosulfur compounds, derivatives similar to 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene showed significant inhibition against gram-positive and gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .

Cytotoxicity Tests

Research conducted on structurally related compounds indicated that certain organosulfur derivatives exhibited selective cytotoxicity against human cancer cell lines. These studies suggest that modifications to the sulfur-containing moiety could enhance or diminish biological activity. The specific cytotoxic profile of 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene remains to be fully elucidated but warrants further investigation due to its promising structure .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-Chloromethyl-4-(methylsulfanyl)-benzene | Structure | Moderate antimicrobial activity |

| 4-(2-Chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene | Structure | Potentially cytotoxic against cancer cells |

| 2-Chloro-1,1,2-trifluoroethanethiol | Structure | Notable for its role as an intermediate in synthesis |

Q & A

Basic: What synthetic methodologies are effective for preparing 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene, and how can reaction efficiency be maximized?

Answer:

The compound can be synthesized via nucleophilic substitution between 4-chloromethylbenzene derivatives (e.g., 4-chloromethylbenzyl chloride) and 2-chloro-1,1,2-trifluoroethanethiol. Key optimization steps include:

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiol.

- Base Choice: KCO or EtN deprotonates the thiol, accelerating substitution.

- Temperature: Reactions at 50–80°C under inert atmosphere (N) prevent thiol oxidation.

- Monitoring: TLC (hexane:ethyl acetate, 4:1, R ~0.5) tracks progress.

- Purification: Column chromatography (silica gel, hexane:ethyl acetate gradient) yields ~60–75% purity.

Data Contradiction Note: Lower yields may arise from moisture-sensitive thiols; anhydrous conditions and molecular sieves improve reproducibility .

Basic: Which spectroscopic techniques are pivotal for confirming the structure of 1-Chloromethyl-4-(2-chloro-1,1,2-trifluoro-ethylsulfanyl)-benzene?

Answer:

- NMR: δ 4.5 ppm (CHCl), δ 3.8 ppm (SCH), and aromatic protons (δ 7.2–7.5 ppm).

- NMR: Distinct triplets at δ -70 to -80 ppm (CFCl).

- ESI-MS: Molecular ion peak at m/z 290.94 (CHClFS).

- IR Spectroscopy: C-Cl stretches (550–600 cm), C-F stretches (1100–1200 cm).

Validation: Discrepancies in shifts may indicate impurities; cross-validate with 2D NMR (HSQC, HMBC) .

Advanced: How does the electronic nature of the 2-chloro-1,1,2-trifluoroethylsulfanyl substituent affect the electrophilic aromatic substitution (EAS) reactivity of the benzene ring?

Answer:

The -SCFCl group is electron-withdrawing due to inductive effects, directing EAS to the meta position. Experimental validation:

- Nitration Studies: HNO/HSO yields 85% meta-nitro product (HPLC analysis).

- DFT Calculations: Higher activation energy for para substitution (ΔG +8.2 kcal/mol vs. meta).

Contradiction Analysis: Literature reports of ortho products may arise from steric hindrance or competing directing effects (e.g., residual -CHCl) .

Advanced: What analytical strategies resolve contradictions in reported degradation products under oxidative conditions?

Answer:

Conflicting reports on sulfoxide (R-SO) vs. sulfone (R-SO) formation can be resolved via:

- Controlled Oxidation: 30% HO yields sulfoxide ([M+16], m/z 306.94); 50% HO yields sulfone ([M+32], m/z 322.94).

- LC-MS/MS: Fragmentation patterns distinguish intermediates.

- EPR Spectroscopy: Detects thiyl radicals (RS•), confirming stepwise oxidation.

pH Dependence: Sulfoxide predominates at pH 7 (60% yield), while acidic conditions favor sulfone (40% at pH 5) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at -20°C in amber vials to prevent photodegradation.

- Moisture Control: Use desiccants (silica gel) under inert gas (Ar).

- Solubility: Stable in DMSO or DMF for >6 months; avoid aqueous buffers (hydrolysis risk).

Degradation Signs: Discoloration (yellowing) or precipitate formation indicates decomposition .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Docking Studies: Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4). The -SCFCl group shows affinity for hydrophobic pockets (binding energy -8.5 kcal/mol).

- MD Simulations: Reveal stable binding conformations over 100 ns trajectories.

Validation: Compare with metabolic data (e.g., liver microsome assays) to confirm predicted metabolites (e.g., sulfoxides) .

Basic: What chromatographic methods are optimal for purity analysis?

Answer:

- HPLC: C18 column, acetonitrile:water (70:30), UV detection at 254 nm. Retention time: 8.2 min.

- GC-MS: DB-5 column, splitless mode. Quantify impurities <0.1%.

Data Conflict: Discrepancies in retention times may stem from column aging or mobile phase pH variations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.